molecular formula C15H18ClN7O2 B2963379 N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 673445-88-0

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2963379
CAS No.: 673445-88-0
M. Wt: 363.81
InChI Key: BMPIGHRTISUQKM-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a nitropyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the nitropyrimidine core. This can be achieved through nitration of a pyrimidine derivative, followed by the introduction of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the addition of the methylpiperazine moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chlorophenyl group can be subjected to reduction reactions to form different derivatives.

    Substitution: The piperazine moiety can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds with different properties.

Scientific Research Applications

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This can lead to changes in cellular functions, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyrimidine derivatives and chlorophenyl-containing molecules. Examples include:

  • N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
  • 3-chlorophenyl-4-methylpiperazine
  • 5-nitropyrimidine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN7O2/c1-21-5-7-22(8-6-21)15-19-13(17)12(23(24)25)14(20-15)18-11-4-2-3-10(16)9-11/h2-4,9H,5-8H2,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPIGHRTISUQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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